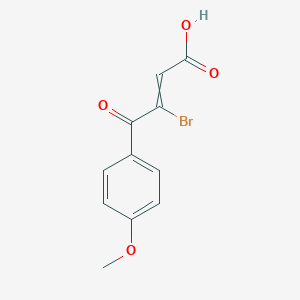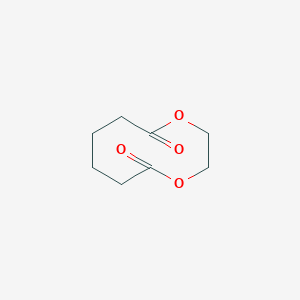
1,4-Dioxecane-5,10-dione
Übersicht
Beschreibung
Es handelt sich um einen HIV-1-Proteaseinhibitor der zweiten Generation mit einer höheren genetischen Barriere für die Entwicklung von Resistenmutationen im Vergleich zu Proteaseinhibitoren der ersten Generation .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von PL-100 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperatureinstellungen. Detaillierte Synthesewege sind oft proprietär und erfordern möglicherweise den Zugriff auf spezielle chemische Datenbanken oder Veröffentlichungen für bestimmte Methoden .
Industrielle Produktionsmethoden
Die industrielle Produktion von PL-100 würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen zur Erfüllung der behördlichen Anforderungen umfassen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PL-100 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications for specific methodologies .
Industrial Production Methods
Industrial production of PL-100 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PL-100 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen können je nach gewünschtem Produkt variieren und umfassen kontrollierte Temperatur, Druck und pH-Wert .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
PL-100 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Als potenzielles Therapeutikum zur Behandlung von HIV-1-Infektionen aufgrund seiner potenten antiviralen Aktivität untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und chemischer Produkte eingesetzt
Wirkmechanismus
PL-100 übt seine Wirkung aus, indem es das HIV-1-Proteaseenzym hemmt, das für die Reifung infektiöser Viruspartikel essentiell ist. Durch Bindung an die aktive Stelle der Protease verhindert PL-100 die Spaltung viraler Polyproteine, wodurch die Bildung reifer Virionen blockiert wird. Diese Hemmung stört den viralen Replikationszyklus und reduziert die Viruslast bei infizierten Personen .
Wirkmechanismus
PL-100 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease, PL-100 prevents the cleavage of viral polyproteins, thereby blocking the formation of mature virions. This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Darunavir: Ein weiterer HIV-1-Proteaseinhibitor der zweiten Generation mit einer hohen genetischen Resistenzbarriere.
Atazanavir: Ein Proteaseinhibitor der ersten Generation mit einem anderen Resistenzprofil.
Ritonavir: Wird häufig als Booster eingesetzt, um die Pharmakokinetik anderer Proteaseinhibitoren zu verbessern.
Einzigartigkeit von PL-100
PL-100 ist einzigartig aufgrund seiner höheren genetischen Barriere für die Resistenzentwicklung und seiner potenten Aktivität gegen multiresistente HIV-1-Stämme. Dies macht es zu einem wertvollen Kandidaten für die Behandlung von Patienten mit medikamentenresistenten HIV-1-Infektionen .
Eigenschaften
IUPAC Name |
1,4-dioxecane-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7-3-1-2-4-8(10)12-6-5-11-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAALZGOZEUHCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCOC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165763 | |
| Record name | 1,4-Dioxecane-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15498-31-4 | |
| Record name | Ethylene adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15498-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxecane-5,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxecane-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxecane-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIOXECANE-5,10-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8M86C7EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


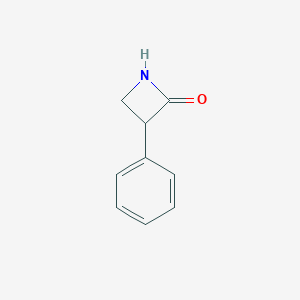
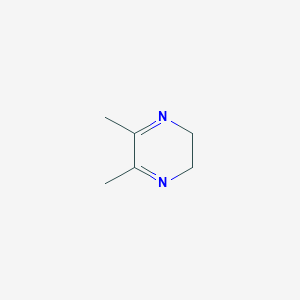
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
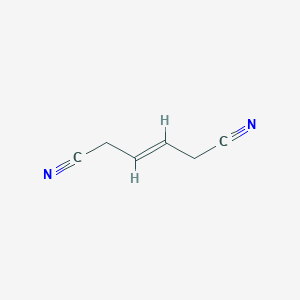
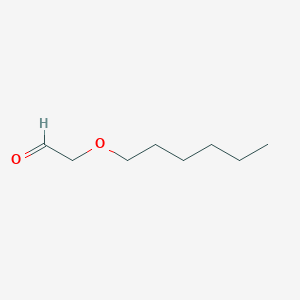
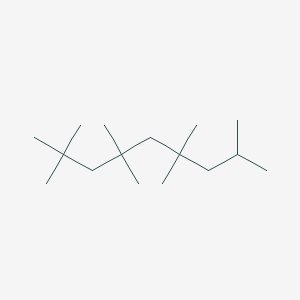
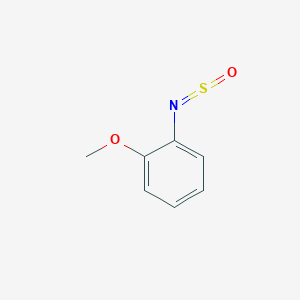

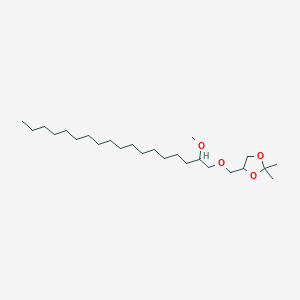

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)


